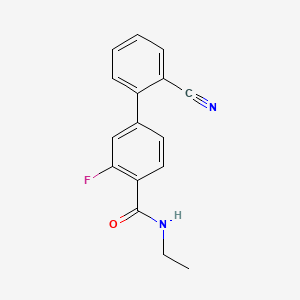

4-(2-Cyanophenyl)-N-ethyl-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(2-Cyanophenyl)-N-ethyl-2-fluorobenzamide” is a complex organic molecule. Based on its name, it likely contains a benzamide group, which is common in many pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as “2-(2-cyanophenyl)-N-phenylacetamide” derivatives have been synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates using AlMe3 as a catalyst .Scientific Research Applications

Radiolabeled Antagonists for PET Imaging

- [18F]p-MPPF (4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine) has been extensively studied as a 5-HT1A antagonist for the study of the serotonergic neurotransmission with PET. These studies include the synthesis, radiochemistry, animal (rats, cats, and monkeys) data with autoradiography and PET, human data with PET, toxicity, and metabolism analyses (Plenevaux et al., 2000).

Development of Radiolabeled Compounds for Bioconjugation

- [(18)F]FBEM (N-[2-(4-[(18)F]fluorobenzamido)ethyl]maleimide) represents a prosthetic group for the radiolabeling of the free sulfhydryl groups of peptides and proteins, showcasing an automated synthesis process. This development facilitates the creation of radiolabeled compounds for various research and diagnostic applications (Kiesewetter et al., 2011).

Synthesis and Pharmacological Applications

- A practical and scalable synthesis route for compounds like (−)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide monophosphate highlights the chemical development efforts for potential If channel inhibitors. This showcases the process chemistry advancements in creating more efficient and environmentally friendly production methods for pharmacologically active compounds (Yoshida et al., 2014).

Novel Fluorescent Probes and Materials

- Research on N-(arylsulfonyl)-4-fluorobenzamides delves into the structural and chemical properties that influence material fluorescence and could have implications for developing new optical materials or molecular probes (Suchetan et al., 2016).

Future Directions

While specific future directions for “4-(2-Cyanophenyl)-N-ethyl-2-fluorobenzamide” were not found, research on related compounds suggests potential therapeutic applications. For example, “2-(1-(4-(2-cyanophenyl)1-benzyl-1H-indol-3-yl)-5-(4-methoxy-phenyl)-1-oxa-3-azaspiro(5,5) undecane” (CIMO) has been reported as a potent inhibitor of the JNK pathway in hepatocellular carcinoma .

properties

IUPAC Name |

4-(2-cyanophenyl)-N-ethyl-2-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O/c1-2-19-16(20)14-8-7-11(9-15(14)17)13-6-4-3-5-12(13)10-18/h3-9H,2H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWCLJQNMXGFNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742885 |

Source

|

| Record name | 2'-Cyano-N-ethyl-3-fluoro[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1365272-25-8 |

Source

|

| Record name | 2'-Cyano-N-ethyl-3-fluoro[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine](/img/structure/B595108.png)

![2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol](/img/structure/B595123.png)